molecular formula C11H22INO4 B8200223 tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B8200223
M. Wt: 359.20 g/mol
InChI Key: LRJHSBOQFJGFFX-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: is an organic compound that serves as a polyethylene glycol (PEG) linker. It contains a tert-butyl carbamate protecting group and an iodine atom, making it useful in various chemical reactions, particularly in nucleophilic substitution reactions. The compound is known for its hydrophilic properties, which enhance its solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a polyethylene glycol derivative containing an iodine atom. The reaction is carried out under mild acidic conditions to protect the amine group. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in reagent grade for research purposes and is stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate primarily involves its role as a linker and a protecting groupThe tert-butyl carbamate group protects the amine functionality during synthetic transformations and can be removed under mild acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a tert-butyl carbamate protecting group and an iodine atom. This combination allows it to participate in a wide range of chemical reactions, particularly nucleophilic substitution, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-iodoethoxy)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22INO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJHSBOQFJGFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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